2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)acetic acid
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Overview
Description
2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)acetic acid is a synthetic organic compound characterized by the presence of a difluorocyclobutane ring attached to an anilino group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)acetic acid typically involves the following steps:
Formation of the Difluorocyclobutane Ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Attachment of the Anilino Group: The difluorocyclobutane intermediate is then reacted with an aniline derivative to form the N-(3,3-difluorocyclobutanecarbonyl)aniline.
Introduction of the Acetic Acid Moiety: Finally, the N-(3,3-difluorocyclobutanecarbonyl)aniline is reacted with a suitable acetic acid derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)acetic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)propionic acid
- 2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)butyric acid
Comparison: Compared to these similar compounds, 2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)acetic acid may exhibit unique properties due to the presence of the acetic acid moiety
Properties
IUPAC Name |
2-(N-(3,3-difluorocyclobutanecarbonyl)anilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c14-13(15)6-9(7-13)12(19)16(8-11(17)18)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCQMDWCTUHKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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